
Boc-Gln-Ala-Arg-7-Amino-4-Metilcumarina
Descripción general
Descripción
Boc-Gln-Ala-Arg-7-Amino-4-Methylcoumarin (Boc-GAR-AMC) is an organic compound that is commonly used in scientific research. It is a small molecule that has a variety of applications in the field of biochemistry and molecular biology. Boc-GAR-AMC is a fluorogenic substrate for serine proteases, which are enzymes that catalyze the hydrolysis of proteins. Boc-GAR-AMC can be used to study the mechanism of action of serine proteases, as well as to measure the activity of these enzymes in biological samples. In addition, Boc-GAR-AMC is also used in the synthesis of peptides and proteins, and as a tool to detect post-translational modifications.
Aplicaciones Científicas De Investigación
- Boc-Gln-Ala-Arg-7-amido-4-metilcumarina sirve como un sustrato fluorogénico para tripsina, una serina proteasa que se encuentra en el sistema digestivo. La tripsina hidroliza las proteínas, y este sustrato permite a los investigadores monitorear la actividad de la tripsina midiendo la emisión de fluorescencia tras la escisión .
- Los investigadores utilizan Boc-Gln-Ala-Arg-Mca para medir la actividad enzimática de la tripsina. Al monitorear los cambios de fluorescencia, pueden estudiar los procesos proteolíticos, analizar inhibidores e investigar la cinética enzimática .
- La trombina, una enzima clave en la coagulación de la sangre, también puede escindir Boc-Gln-Ala-Arg-Mca. Los investigadores emplean este sustrato para monitorear la actividad de la trombina, lo que ayuda en el descubrimiento de fármacos y en la comprensión de las vías de coagulación .
- Boc-Gln-Ala-Arg-7-amido-4-metilcumarina es permeable a las células, lo que le permite entrar en las células vivas. Esta propiedad es valiosa para estudiar las proteasas intracelulares y sus funciones en los procesos celulares .
- Los científicos utilizan Boc-Gln-Ala-Arg-Mca para investigar los mecanismos de escisión de péptidos. Al diseñar secuencias de péptidos específicas, pueden explorar eventos proteolíticos y validar posibles objetivos farmacológicos .
- Las plataformas de detección de alto rendimiento utilizan Boc-Gln-Ala-Arg-Mca para evaluar los inhibidores de proteasas. Su respuesta fluorogénica permite esfuerzos eficientes de descubrimiento de fármacos dirigidos a enzimas proteolíticas .
Sustrato Fluorogénico para Tripsina:
Ensayos Enzimáticos:
Monitoreo de la Actividad de la Trombina:
Propiedades de Permeabilidad Celular:
Estudios de Escisión de Péptidos:
Plataformas de Detección de Fármacos:
En resumen, Boc-Gln-Ala-Arg-7-Amino-4-Metilcumarina juega un papel crucial en la enzimología, el desarrollo de fármacos y los estudios celulares. Sus propiedades únicas la convierten en una herramienta versátil para los investigadores de diversas disciplinas científicas
Mecanismo De Acción
Target of Action
Boc-Gln-Ala-Arg-7-Amino-4-Methylcoumarin, also known as Boc-Gln-Ala-Arg-Mca, primarily targets trypsin , a serine protease found in the digestive system . Trypsin plays a crucial role in the hydrolysis of proteins, breaking them down into smaller peptides for absorption .
Mode of Action
Boc-Gln-Ala-Arg-Mca acts as a fluorogenic substrate for trypsin . When trypsin cleaves this compound, it releases a fluorescent product, 7-amino-4-methylcoumarin . This fluorescence can be measured, providing a quantitative readout of trypsin activity .
Biochemical Pathways
The primary biochemical pathway affected by Boc-Gln-Ala-Arg-Mca is the protein digestion pathway . By acting as a substrate for trypsin, it participates in the breakdown of proteins into smaller peptides. The fluorescence produced upon cleavage provides a measure of the enzymatic activity of trypsin, offering insights into protein digestion .
Result of Action
The cleavage of Boc-Gln-Ala-Arg-Mca by trypsin results in the release of a fluorescent product, 7-amino-4-methylcoumarin . This fluorescence can be detected and measured, providing a quantitative readout of trypsin activity . Therefore, the primary result of Boc-Gln-Ala-Arg-Mca’s action is the generation of a measurable signal that reflects trypsin activity.
Action Environment
The action of Boc-Gln-Ala-Arg-Mca is influenced by the environment in which it is used. For instance, its storage temperature is recommended to be -20°C , suggesting that it may be sensitive to temperature. Additionally, its solubility in different solvents can affect its availability for interaction with trypsin
Safety and Hazards
When handling Boc-Gln-Ala-Arg-7-Amino-4-Methylcoumarin, one should avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Análisis Bioquímico
Biochemical Properties
Boc-Gln-Ala-Arg-7-Amino-4-Methylcoumarin plays a crucial role in biochemical reactions, particularly as a substrate for the enzyme trypsin . Trypsin is a serine protease that hydrolyzes proteins in the digestive system . The interaction between Boc-Gln-Ala-Arg-7-Amino-4-Methylcoumarin and trypsin is of a binding nature, where the compound serves as a substrate for the enzyme .
Cellular Effects
The effects of Boc-Gln-Ala-Arg-7-Amino-4-Methylcoumarin on various types of cells and cellular processes are primarily related to its role as a trypsin substrate . As trypsin is involved in protein hydrolysis, the presence of Boc-Gln-Ala-Arg-7-Amino-4-Methylcoumarin can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Boc-Gln-Ala-Arg-7-Amino-4-Methylcoumarin exerts its effects at the molecular level through its interactions with trypsin . As a substrate, it binds to the enzyme, facilitating the hydrolysis of proteins. This interaction can lead to changes in gene expression and influence various cellular processes .
Temporal Effects in Laboratory Settings
Given its role as a trypsin substrate, it is reasonable to assume that its effects may be influenced by factors such as the stability of the compound, degradation over time, and long-term effects on cellular function .
Metabolic Pathways
Boc-Gln-Ala-Arg-7-Amino-4-Methylcoumarin is involved in the metabolic pathway of protein hydrolysis, facilitated by the enzyme trypsin . It may interact with other enzymes or cofactors within this pathway, potentially influencing metabolic flux or metabolite levels.
Propiedades
IUPAC Name |
tert-butyl N-[5-amino-1-[[1-[[5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H42N8O8/c1-15-13-23(39)44-21-14-17(8-9-18(15)21)35-26(42)19(7-6-12-33-27(31)32)36-24(40)16(2)34-25(41)20(10-11-22(30)38)37-28(43)45-29(3,4)5/h8-9,13-14,16,19-20H,6-7,10-12H2,1-5H3,(H2,30,38)(H,34,41)(H,35,42)(H,36,40)(H,37,43)(H4,31,32,33) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQSLBVXESNRILG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H42N8O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30405089 | |
| Record name | Boc-Gln-Ala-Arg-7-amido-4-methylcoumarin hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30405089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
630.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
113866-20-9 | |
| Record name | Boc-Gln-Ala-Arg-7-amido-4-methylcoumarin hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30405089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



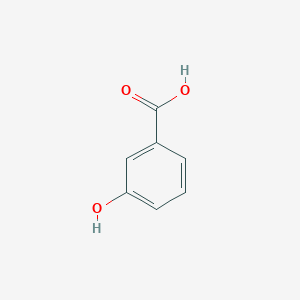
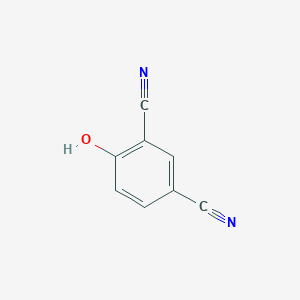

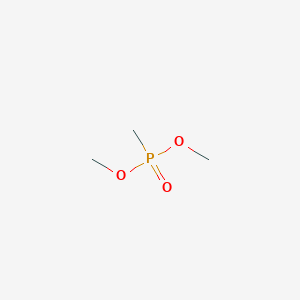
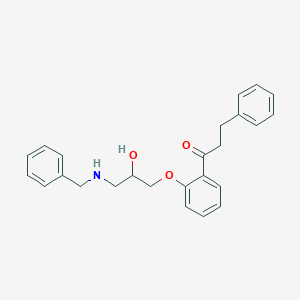
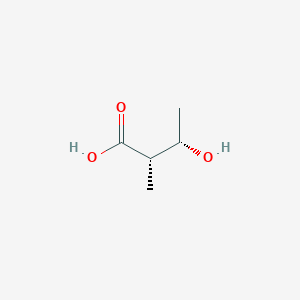

![(3Ar,4r,6s,6as)-methyl 4-(tert-butoxycarbonylamino)-3-(pentan-3-yl)-4,5,6,6a-tetrahydro-3ah-cyclopenta[d]isoxazole-6-carboxylate](/img/structure/B41463.png)

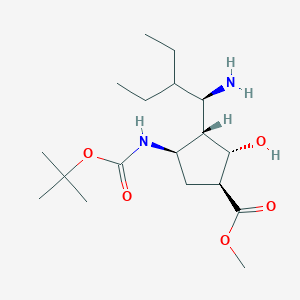
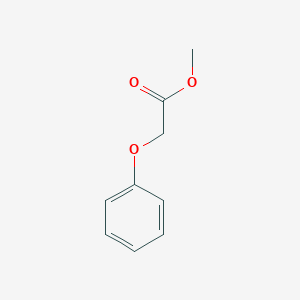
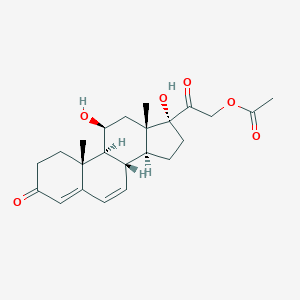
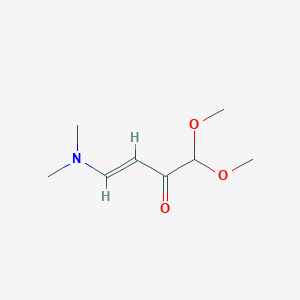
![Benzenemethanol, 3-[(1R)-3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-(phenylmethoxy)-](/img/structure/B41474.png)